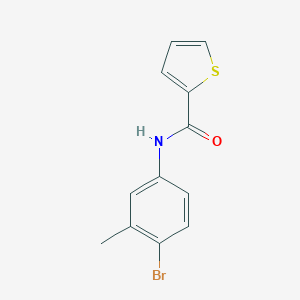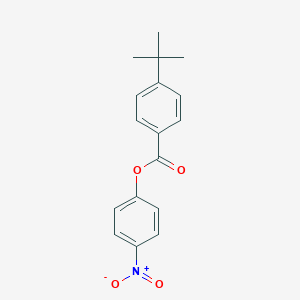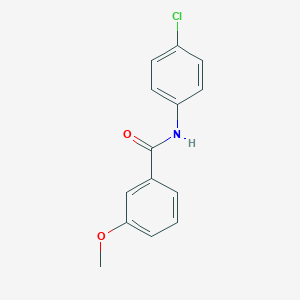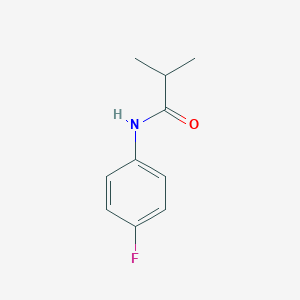
3-(Morpholinosulfonyl)aniline
概要
説明
3-(Morpholinosulfonyl)aniline is an organic compound with the molecular formula C10H14N2O3S. It is characterized by the presence of a morpholine ring attached to a sulfonyl group, which is further connected to an aniline moiety.
科学的研究の応用
3-(Morpholinosulfonyl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
Target of Action
3-(Morpholinosulfonyl)aniline is a sulfonamide derivative . Sulfonamide derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial and anticancer activities . The primary target of these compounds is often the enzyme dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides and thus, DNA. By inhibiting this enzyme, sulfonamide derivatives can prevent the growth and proliferation of cells, making them effective against various types of bacteria and cancer cells .
Mode of Action
The compound interacts with its target, DHFR, by binding to its active site . This prevents the enzyme from catalyzing the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides . As a result, DNA synthesis is hindered, leading to cell growth inhibition .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folate pathway . This pathway is responsible for the synthesis of nucleotides, which are essential for DNA replication and cell division . By inhibiting DHFR, the compound disrupts this pathway, leading to a decrease in nucleotide production and, consequently, a halt in DNA synthesis and cell division .
Result of Action
The inhibition of DHFR by this compound leads to a decrease in nucleotide production, which in turn halts DNA synthesis and cell division . This can result in the death of rapidly dividing cells, such as bacteria and cancer cells . Therefore, the compound could potentially be used as an antimicrobial or anticancer agent .
Safety and Hazards
The safety data sheet for aniline, a related compound, indicates that it is a combustible liquid and may cause an allergic skin reaction . It can cause serious eye damage and may cause drowsiness or dizziness . It is suspected of causing genetic defects and cancer, and can cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled .
将来の方向性
生化学分析
Biochemical Properties
It has been found to play a role in inhibiting the interaction between certain proteins and viruses . The 3-(Morpholinosulfonyl)aniline moiety of the compound is important for this inhibitory function
Cellular Effects
It has been shown to inhibit the infection of porcine alveolar macrophages by the Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) in a dose-dependent manner . This suggests that this compound may influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with certain proteins to inhibit biological processes . It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholinosulfonyl)aniline typically involves the reaction of 3-nitroaniline with morpholine in the presence of a sulfonylating agent. The general steps are as follows:
Nitration: 3-nitroaniline is prepared by nitrating aniline.
Reduction: The nitro group in 3-nitroaniline is reduced to an amino group, forming 3-aminophenylamine.
Sulfonylation: 3-aminophenylamine is then reacted with morpholine and a sulfonylating agent, such as chlorosulfonic acid, to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
3-(Morpholinosulfonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aniline derivatives depending on the substituent used
類似化合物との比較
Similar Compounds
- 4-(Morpholinosulfonyl)aniline
- 3-(Piperidinylsulfonyl)aniline
- 4-(3-Nitrophenylsulfonyl)morpholine
Uniqueness
3-(Morpholinosulfonyl)aniline is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
3-morpholin-4-ylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c11-9-2-1-3-10(8-9)16(13,14)12-4-6-15-7-5-12/h1-3,8H,4-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFOJDYRQYJURJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00339882 | |
| Record name | 3-(morpholinosulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22184-97-0 | |
| Record name | 3-(morpholinosulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(morpholine-4-sulfonyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of targeting the interaction between PRRSV and the CD163 receptor?
A1: PRRSV is a significant pathogen in pigs, causing substantial economic losses to the swine industry worldwide. The virus infects pigs by binding to the CD163 receptor on the surface of specific pig cells. [, ] Blocking this interaction is a promising strategy to prevent PRRSV infection. The research highlights the potential of small molecules, like those within the 3-(morpholinosulfonyl)aniline family, to inhibit this crucial virus-receptor interaction and potentially offer a therapeutic approach against PRRSV. [, ]
Q2: How effective were the tested compounds in blocking PRRSV infection in vitro?
A2: While the provided abstracts do not specify the exact efficacy of this compound or related compounds, they mention that these small molecules successfully blocked the interaction between PRRSV and the CD163 receptor. [, ] Additionally, the research indicates that these compounds inhibited PRRSV infection in pig cells in vitro, highlighting their potential as antiviral agents. Further research, including specific efficacy data and in vivo studies, is needed to fully evaluate their therapeutic potential.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Benzyl-1,4-dioxa-7-azaspiro[4.5]decane-8-carbonitrile](/img/structure/B185199.png)






![3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B185210.png)



